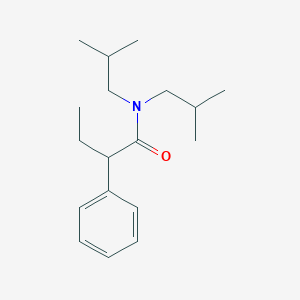![molecular formula C19H23N7O3S B263170 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential uses in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound will be discussed in
Wirkmechanismus
The mechanism of action of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine is not fully understood. However, it is thought to work by inhibiting certain enzymes or proteins involved in cell growth and division. This leads to the death of cancer cells and the prevention of further growth and spread of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine in lab experiments include its high potency and selectivity against cancer cells, its low toxicity to normal cells, and its ability to target multiple pathways involved in cancer development and progression. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine. These include:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Further studies on the mechanism of action of the compound to identify its molecular targets and pathways.
3. Development of analogs and derivatives of the compound with improved pharmacokinetic properties and selectivity against cancer cells.
4. In vivo studies to evaluate the efficacy and safety of the compound in animal models of cancer and other diseases.
5. Clinical trials to evaluate the potential of the compound as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine involves several steps. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde, thiosemicarbazide, and 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. The reaction proceeds through a series of condensation, cyclization, and substitution reactions to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The compound 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit promising activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine |
|---|---|
Molekularformel |
C19H23N7O3S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
4-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H23N7O3S/c1-27-13-7-6-12(10-14(13)28-2)16-24-25-19(29-16)30-11-15-21-17(20)23-18(22-15)26-8-4-3-5-9-26/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,20,21,22,23) |
InChI-Schlüssel |
NLJMLBUSZUYDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N)N4CCCCC4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N4CCCCC4)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)





